molecular formula C7H9BrN2 B2594366 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole CAS No. 2375260-11-8

3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole

Cat. No.: B2594366
CAS No.: 2375260-11-8
M. Wt: 201.067
InChI Key: GAYVXQJPXMGEEH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound with a molecular formula of C7H9BrN2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the bromination of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of novel materials, catalysts, and agrochemicals.

Comparison with Similar Compounds

    1-Methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Chloro-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.

    3-Iodo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole:

Uniqueness: 3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVXQJPXMGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN2C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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